N-Tritylglycine

Descripción general

Descripción

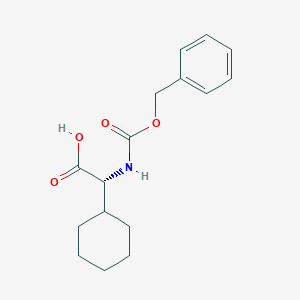

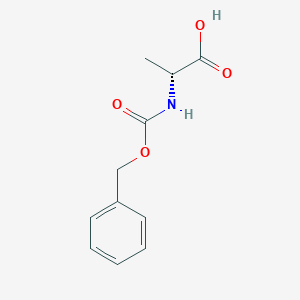

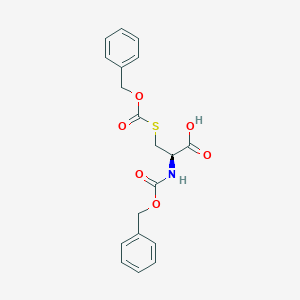

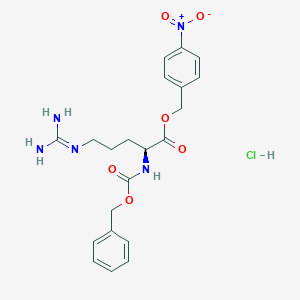

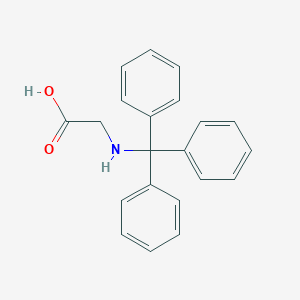

N-Tritylglycine is an N-protected glycine used for the preparation of peptides . It has a linear formula of C23H23NO2 .

Synthesis Analysis

N-Tritylglycine is prepared from trityl chloride, bromide, or tetrafluoroborate with ammonia or amines . The preparation usually involves reacting trityl alcohol with glycine under acidic conditions .Molecular Structure Analysis

The molecular formula of N-Tritylglycine is C21H19NO2 . The molecular weight is 317.38 .Chemical Reactions Analysis

N-Tritylglycine is used in solution phase peptide synthesis . It is an N-protected glycine, meaning it is used in the preparation of peptides .Physical And Chemical Properties Analysis

N-Tritylglycine is a white crystalline or powdery solid . It is soluble in some non-polar solvents, such as acetonitrile, dimethyl sulfoxide, and chloroform, but insoluble in water . It has a predicted density of 1.178±0.06 g/cm3, a melting point of 172-174°C, a predicted boiling point of 480.0±33.0 °C, and a flash point of 387.8°C .Aplicaciones Científicas De Investigación

Peptide Synthesis

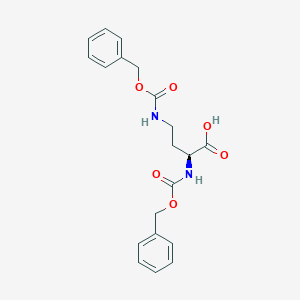

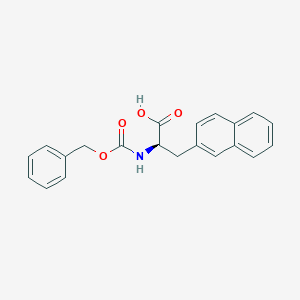

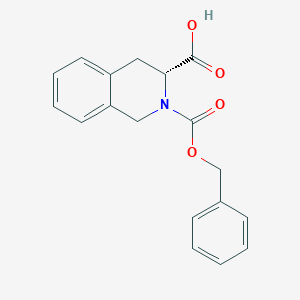

N-Tritylglycine is utilized as an N-protected glycine in peptide synthesis. This protection is crucial to prevent unwanted side reactions during the formation of peptide bonds. The trityl group shields the amino functionality, allowing for the sequential addition of amino acids to build peptides with specific sequences .

Synthetic Approach Development

The compound is involved in the development of synthetic approaches to tris(tetrathiaaryl)methyl radicals. These radicals have unique properties that make them suitable for various applications, including molecular electronics and photonics .

Radical Chemistry Research

N-Tritylglycine is a precursor in the study of trityl radicals. These radicals are important in understanding the mechanisms of radical reactions, which are fundamental in organic chemistry and have implications in biological systems as well .

Diagnostic Assay Manufacturing

The high assay value and purity of N-Tritylglycine make it suitable for use in the manufacturing of diagnostic assays. It ensures that the assays are reliable and produce consistent results, which is critical in medical diagnostics .

Boc Solid-Phase Peptide Synthesis

For Boc solid-phase peptide synthesis, N-Tritylglycine can be used as a protected amino acid. The Boc group protects the amino terminus during the synthesis process, and the trityl group protects the carboxyl terminus, allowing for the sequential assembly of the peptide chain .

Molecular Imaging

In the field of molecular imaging, N-Tritylglycine derivatives can be used to create contrast agents. These agents are designed to enhance the visibility of specific tissues, organs, or diseases in imaging techniques such as MRI .

Drug Development

N-Tritylglycine is also significant in drug development, particularly in the design of prodrugs. Prodrugs are compounds that undergo metabolic conversion to release the active drug, and the protective groups like trityl are often employed to modulate the drug’s release rate .

Propiedades

IUPAC Name |

2-(tritylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c23-20(24)16-22-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXRXWLKUYPGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290092 | |

| Record name | N-Tritylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tritylglycine | |

CAS RN |

5893-05-0 | |

| Record name | 5893-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Tritylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-tritylglycine derivatives interesting for host-guest chemistry?

A1: Researchers have explored N-tritylglycine derivatives, such as N,N'-ditrityldiketopiperazine, as potential host molecules in crystalline host-guest complexes []. This is due to the presence of the bulky trityl (triphenylmethyl) groups, which can act as "spacers" and create cavities for accommodating guest molecules within the crystal lattice. While not initially designed for this purpose, N,N'-ditrityldiketopiperazine was found to form complexes with small molecules like methylene chloride, highlighting its potential in this area.

Q2: How does the structure of tritylamines, including N-tritylglycine derivatives, affect their base strength?

A2: Studies show that the pKBH+ values (representing the pKa of the corresponding tritylammonium ions) for various tritylamines, including N-tritylglycine methyl ester and N-tritylanilines, are surprisingly consistent at around 9 []. This value is similar to those observed for simpler alkylamines. The bulky trityl group appears to sterically hinder the solvation of the protonated cation, and in the case of anilines, it minimizes resonance interaction between the aromatic ring and the amino group. This leads to a more uniform base strength across various tritylamine derivatives.

Q3: Has N-tritylglycine been used in analytical chemistry applications?

A3: Yes, a derivative of N-tritylglycine, AMACE1 (Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride), has been explored as a reagent for analyzing oxidative sugar damage in DNA []. AMACE1 can be coupled to small organic analytes containing keto or carboxylic acid groups, making it potentially useful for trace organic analysis.

Q4: What insights can X-ray crystallography provide about N-tritylglycine and its derivatives?

A4: Crystallographic studies have provided valuable information about the molecular structure of N-tritylglycine and its derivatives. For instance, X-ray crystallography revealed that N-tritylglycine exists as a zwitterion in its crystalline state []. Additionally, the crystal structure of N-tritylglycine methylamide has also been determined [], contributing to the understanding of structural features in this class of compounds. Further investigation using techniques like X-ray crystallography can provide more detailed insights into bond lengths, conformations, and intermolecular interactions of these molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.